N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an amino group, and a nitrobenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride derivative.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can provide rigidity to the molecule, enhancing its binding affinity and specificity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-1-cyclopropylethyl)-N,2,4,5-tetramethyloxolane-3-carboxamide
- N-(2-amino-1-cyclopropylethyl)-N-ethylcyclopropanamine
- N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Uniqueness
N-(2-Amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a cyclopropyl group and a nitrobenzene sulfonamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-7-11(8-1-2-8)13-19(17,18)10-5-3-9(4-6-10)14(15)16/h3-6,8,11,13H,1-2,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUQRIVBPNHTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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